3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide
Beschreibung
This compound features a pyrrolidine core substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group and a carboxamide linker connected to a naphthalen-1-ylmethyl moiety.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-12-21(25-16(2)24-15)28-19-10-11-26(14-19)22(27)23-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVOPDSTNOQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a pyrimidine moiety, and a naphthalene derivative, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of 346.39 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide |
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 346.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of the pyrimidine and naphthalene groups suggests potential interactions with nucleic acids or proteins, which could modulate signaling pathways relevant to disease processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit antiviral properties, potentially making this compound a candidate for further investigation in antiviral drug development .
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific receptors or pathways involved in tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrrolidine vs. Naphthyridine Derivatives
- Target Compound: Pyrrolidine-based carboxamide.
- Naphthyridine Analogs (e.g., Compound 67) : Feature a 4-oxo-1,4-dihydronaphthyridine core. The planar, aromatic system may improve π-π stacking interactions but reduce flexibility. For example, Compound 67 (MW 422 g/mol) includes an adamantyl group, which enhances lipophilicity and metabolic stability .
Substitution Patterns
- Pyrimidinyloxy Group : Present in both the target compound and CAS 2097930-69-1 (a structural analog with a 3,4-dimethylphenyl group instead of naphthylmethyl). The 2,6-dimethylpyrimidine moiety acts as a hydrogen-bond acceptor, critical for target engagement in kinase inhibitors or antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Adamantyl (Compound 67) and trifluoroethyl (Patent Compound) groups are known to resist cytochrome P450 oxidation, suggesting the target compound may require optimization for metabolic stability .
Research Implications and Gaps
- Bioactivity Data: No experimental IC₅₀, solubility, or toxicity data are available for the target compound. Comparisons rely on structural inferences from analogs.
- Opportunities for Optimization : Introducing polar groups (e.g., morpholine) or fluorine atoms could balance hydrophobicity and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
